Ethyl 3-(thiophen-3-YL)propanoate
Overview
Description
Ethyl 3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of esters and contains a thiophene ring, which is a five-membered ring with one sulfur atom.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that thiophene derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-thiophen-3-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of a condensation reaction between thiophene-3-carboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Ethyl 3-(thiophen-3-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(thiophen-3-yl)propanoate and its derivatives involves interactions with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which can enhance its binding affinity to biological targets .
Comparison with Similar Compounds
Ethyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene-based esters, such as:
- Ethyl 2-(thiophen-2-yl)acetate
- Mthis compound
- Propyl 3-(thiophen-3-yl)propanoate
Uniqueness
The unique positioning of the thiophene ring in this compound imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 3-thiophen-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBJEKYNLKUWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443361 | |
Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99198-96-6 | |
Record name | ETHYL 3-(THIOPHEN-3-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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